1-Ethyl-2,6-dimethylquinolinium
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H16N+ |
|---|---|
Molecular Weight |
186.27 g/mol |
IUPAC Name |
1-ethyl-2,6-dimethylquinolin-1-ium |
InChI |
InChI=1S/C13H16N/c1-4-14-11(3)6-7-12-9-10(2)5-8-13(12)14/h5-9H,4H2,1-3H3/q+1 |
InChI Key |
UYUXPPWWYBYWQE-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=C(C=CC2=C1C=CC(=C2)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 Ethyl 2,6 Dimethylquinolinium
Classical and Modern Synthesis Approaches for Quinolinium Cation Formation
The formation of the quinolinium cation can be achieved through various synthetic strategies, ranging from classical multi-component reactions to modern microwave-assisted techniques. These methods offer routes to a wide variety of substituted quinolinium salts.
Synthesis from N-Substituted Anilines, Aldehydes, Alkynes, and Acids
A powerful and versatile method for the synthesis of N-substituted quinolinium salts is the four-component coupling of an N-substituted aniline (B41778), an aldehyde, an alkyne, and an acid. This approach allows for the construction of the quinolinium core in a single step from readily available starting materials. The reaction proceeds under mild conditions and generally exhibits high chemo- and regioselectivity.
Table 1: Proposed Reactants for the Four-Component Synthesis of 1-Ethyl-2,6-dimethylquinolinium
| Component | Proposed Reactant | Role in Final Structure |
| N-Substituted Aniline | N-ethyl-4-methylaniline | Provides the N-ethyl group and the 6-methyl substituent |
| Aldehyde | Acetaldehyde | Contributes to the formation of the quinoline (B57606) ring |
| Alkyne | Propyne | Provides the 2-methyl substituent and other ring atoms |
| Acid | Various (e.g., HClO₄, HBF₄) | Acts as a catalyst and provides the counter-anion |
This multicomponent approach is highly valued for its efficiency and atom economy in creating complex molecular structures.
Microwave-Assisted Synthesis Techniques
Microwave-assisted synthesis has emerged as a valuable tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. rsc.org The application of microwave irradiation to the synthesis of N-heterocycles, including quinolines and their derivatives, has been well-documented. rsc.orgnih.gov
In the context of quinolinium salt formation, microwave energy can be used to drive the cyclization and quaternization steps more efficiently. For instance, the synthesis of various pyridinium (B92312) and quinolinium salts has been successfully achieved under microwave irradiation. mdpi.com This technique is particularly advantageous for reactions that are sluggish at lower temperatures. A study on the synthesis of ethyl-2,4-dimethylquinoline-3-carboxylate, a related quinoline derivative, demonstrated that microwave irradiation in the presence of a heterogeneous catalyst significantly shortens the reaction time and improves the yield. rsc.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocyclic Compounds
| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |
| Quinolinone Synthesis | 4 hours | 10 seconds | Significant | nih.gov |
| 1,4-Dihydropyridine Synthesis | Not specified | 30 minutes | Higher yield (58% vs 42%) | researchgate.net |
| Imidazopyridine Synthesis | 4-6 hours | 10 minutes | Not specified | nih.gov |
The data suggests that applying microwave-assisted techniques to the synthesis of this compound could offer a more rapid and efficient route compared to traditional thermal methods.
Derivatization Reactions of the Quinolinium Core
The electron-deficient nature of the N-alkyl quinolinium cation makes it an excellent electrophile, susceptible to attack by a variety of nucleophiles. This reactivity is the basis for a wide range of derivatization reactions, particularly annulation reactions that build additional rings onto the quinolinium framework.
Annulation Reactions Involving N-Alkyl Quinolinium Salts
Annulation reactions are chemical transformations that result in the formation of a new ring fused to the existing molecule. For N-alkyl quinolinium salts, these reactions provide a powerful strategy for constructing complex polycyclic heteroaromatic systems.
N-alkyl quinolinium salts can react with activated alkenes in what is known as a dearomatization reaction. For example, under Morita-Baylis-Hillman (MBH) conditions, N-alkylquinolinium salts act as electrophiles and react with electron-poor olefins. This reaction is promoted by a dual-function reagent like DBU, which acts as both a catalyst and a base. The addition occurs regioselectively at the C-2 position of the quinolinium ring, leading to the formation of α-(1,2-dihydroquinolin-2-yl)vinyl esters, ketones, and sulfones. researchgate.netresearchgate.netchemrxiv.org
Transition metal-catalyzed alkyne annulation is another powerful method for constructing fused ring systems. rsc.orgdu.edu While specific examples with this compound are not detailed in the literature, the general principle involves the activation of a C-H bond on a reactant, which then undergoes oxidative coupling with an alkyne to form a new ring. researchgate.net Such reactions have been used to synthesize a variety of fused heterocycles. du.eduresearchgate.net
Table 3: Representative Annulation Reactions of N-Alkyl Quinolinium Salts
| Reactant Type | Reaction Name/Catalyst | Product Type | Reference |
| Activated Alkenes | Morita-Baylis-Hillman (DBU promoted) | α-(1,2-dihydroquinolin-2-yl)vinyl derivatives | researchgate.netresearchgate.netchemrxiv.org |
| Alkynes | Ruthenium(II)-catalyzed C-H activation | Fused imidazo[1,5-a]quinolin-2-ium derivatives | researchgate.net |
| Alkenes (Vinyl arenes) | Visible-light-driven radical reaction | [3+2] annulation products (oxazolines) | researchgate.netnih.gov |
The electrophilic nature of the quinolinium ring allows it to react with various carbon and heteroatom nucleophiles, including phenolic compounds, diketones, and enamines.
Enamines, which are nucleophilic at the α-carbon, can react with N-substituted quinolinium salts. A study involving the reaction of N-alkoxyquinolinium salts with cyclohexanone (B45756) enamines resulted in the formation of a novel and complex tricyclic system containing two quinoline rings and an enamine moiety, rather than a simple substitution product. clockss.org This highlights the potential for intricate molecular architectures to be assembled from relatively simple starting materials.
The reaction of N-alkyl quinolinium salts with diketones (or their enolates) would be expected to proceed via nucleophilic attack on the electron-deficient positions of the quinolinium ring (typically C2 or C4), potentially leading to the formation of new C-C bonds and functionalized dihydroquinoline derivatives. Similarly, phenolic compounds can act as nucleophiles, particularly under basic conditions, to react with quinolinium salts.
Table 4: Reaction of N-Alkoxyquinolinium Salts with Enamines
| Quinolinium Salt | Enamine | Product | Reference |
| N-ethoxyquinolinium iodide | 1-morpholinocyclohexene | 3-ethoxy-14-(2-quinolyl)-3-azabenzo[d]tricyclo[5.3.1.1]dodecan-13-ylidenemorpholinium iodide | clockss.org |
| N-methoxyquinolinium perchlorate | Cyclohexanone enamines | Similar tricyclic products | clockss.org |
These derivatization reactions underscore the versatility of the N-alkyl quinolinium core as a building block for the synthesis of more complex and potentially functional molecules.
Reactions with Amines, Cyclic Amines, and Isocyanoacetates
The quaternary nitrogen atom in this compound renders the quinoline ring highly electrophilic, making it susceptible to nucleophilic attack. Reactions with amines, cyclic amines, and isocyanoacetates lead to a variety of products through different pathways.
Primary and secondary amines can react with quinolinium salts, though the reactions are often complex. The initial step typically involves the nucleophilic addition of the amine to the electron-deficient quinolinium ring, usually at the 2- or 4-position. This can lead to ring-opened products or the formation of new heterocyclic systems, depending on the reaction conditions and the structure of the amine.
With cyclic amines such as piperidine (B6355638) or morpholine, the reaction often proceeds via nucleophilic addition followed by ring opening of the quinolinium system. This results in the formation of highly conjugated linear structures.
The reaction with isocyanoacetates, such as ethyl isocyanoacetate, offers a pathway to more complex heterocyclic structures. In the presence of a base, the isocyanoacetate forms a carbanion that acts as a potent nucleophile. This nucleophile can attack the quinolinium ring, initiating a cascade of reactions that can ultimately yield fused heterocyclic systems. For instance, the reaction of N-alkylquinolinium salts with ethyl isocyanoacetate in the presence of a base like triethylamine (B128534) can lead to the formation of pyrrolo[1,2-a]quinoline (B3350903) derivatives.
Conversion to Dihydroquinoline and Related Hydrogenated Ring Systems
The aromatic quinolinium ring of this compound can be readily reduced to form dihydroquinoline and other hydrogenated derivatives. The choice of reducing agent and reaction conditions determines the extent of hydrogenation.
A common method for this transformation is reduction with complex metal hydrides. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that typically reduces the quinolinium salt to the corresponding 1,2-dihydroquinoline. This reaction is chemoselective, targeting the C=N bond within the heterocyclic ring while leaving the benzene (B151609) portion of the molecule intact. The resulting 1-ethyl-2,6-dimethyl-1,2-dihydroquinoline is a key intermediate in various synthetic pathways.
Catalytic hydrogenation provides a route to more extensively reduced systems. Using catalysts such as platinum oxide (PtO₂) or palladium on carbon (Pd/C) under a hydrogen atmosphere can lead to the formation of tetrahydroquinoline derivatives. The specific isomer obtained depends on the catalyst and conditions employed.
Below is a table summarizing typical reduction reactions for quinolinium salts, applicable to this compound.
| Reactant | Reagents/Catalyst | Major Product |
| This compound | Sodium Borohydride (NaBH₄) in Ethanol | 1-Ethyl-2,6-dimethyl-1,2-dihydroquinoline |
| This compound | H₂, Platinum(IV) oxide (PtO₂) | 1-Ethyl-2,6-dimethyl-1,2,3,4-tetrahydroquinoline |
| This compound | H₂, Palladium on Carbon (Pd/C) | 1-Ethyl-2,6-dimethyl-1,2,3,4-tetrahydroquinoline |
Formation and Reactivity of Quinolinium Ylides
The presence of the positively charged nitrogen atom in this compound acidifies the protons on the adjacent carbon atoms. Treatment with a suitable base can deprotonate either the 2-methyl group or the N-ethyl group to form a quinolinium ylide. These ylides are highly reactive intermediates, classified as 1,3-dipoles, and participate in a range of chemical transformations. The most common ylide is formed by deprotonating the 2-methyl group, creating a neutral, conjugated structure known as a quinoline methide.
Conjugate Addition Mechanisms
Quinolinium ylides, acting as carbon nucleophiles, can participate in conjugate addition (Michael addition) reactions with electron-deficient alkenes. In this process, the ylide adds to a Michael acceptor, such as an α,β-unsaturated carbonyl compound or nitrile, to form a new carbon-carbon bond. This reaction is a powerful tool for constructing more complex molecular frameworks. The initial adduct is a zwitterionic species that can subsequently undergo proton transfer or further cyclization reactions.
[3+2] Dipolar Cycloaddition Pathways
As 1,3-dipoles, quinolinium ylides are ideal substrates for [3+2] dipolar cycloaddition reactions. wikipedia.org This type of reaction involves the interaction of the four π-electrons of the ylide with the two π-electrons of a dipolarophile (typically an alkene or alkyne) to form a five-membered ring. wikipedia.org This method is a highly efficient and stereoselective route for the synthesis of fused heterocyclic systems. For example, the reaction of a quinolinium ylide with an alkyne dipolarophile, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), can yield substituted pyrrolo[1,2-a]quinoline derivatives. nih.gov Similarly, reaction with alkene dipolarophiles leads to the formation of dihydropyrrolo[1,2-a]quinolines. The regioselectivity and stereoselectivity of these cycloadditions are governed by the frontier molecular orbitals of the dipole and the dipolarophile. wikipedia.org
Advanced Synthetic Applications as Precursors
The unique reactivity of this compound makes it a valuable precursor for the synthesis of specialized classes of organic molecules, particularly polymethine dyes.
Precursor for Carbocyanine and Related Polymethine Dyes
This compound is a classical building block in the synthesis of carbocyanine dyes. The key feature enabling this application is the acidic nature of the 2-methyl group. In the presence of a base, this methyl group is readily deprotonated to form the highly reactive quinoline methide intermediate.
This intermediate can then undergo condensation with a variety of electrophilic reagents to construct the characteristic polymethine chain of cyanine (B1664457) dyes. For instance, reaction with triethyl orthoformate leads to the formation of a simple monomethine carbocyanine dye. To create longer polymethine chains (trimethine, pentamethine, etc.), the quinolinium salt is typically reacted with reagents like malondialdehyde dianil or glutaconaldehyde (B1235477) dianil. researchgate.net The resulting symmetrical or asymmetrical carbocyanine dyes exhibit strong absorption in the visible and near-infrared regions of the electromagnetic spectrum, making them useful as photosensitizers, fluorescent labels, and in data recording technologies. mdpi.com
The general synthetic scheme involves the condensation of two molecules of the quinolinium salt with a suitable one-carbon or multi-carbon bridging fragment. A summary of common reactions is provided below.
| Quinolinium Salt | Condensing Agent | Dye Class |
| This compound | Triethyl Orthoformate | Monomethine Carbocyanine |
| This compound | N,N'-Diphenylformamidine | Monomethine Carbocyanine |
| This compound | Malondialdehyde dianil hydrochloride | Trimethine Carbocyanine (Dicarbocyanine) |
| This compound | Glutaconaldehyde dianil hydrochloride | Pentamethine Carbocyanine (Tricarbocyanine) |
Role in the Synthesis of Annulated Heterocycles
The quinolinium scaffold, particularly functionalized derivatives like this compound, serves as a valuable precursor in the construction of annulated heterocyclic systems. These fused ring structures are of significant interest in medicinal chemistry and materials science. The reactivity of the quinolinium ring, especially its ability to form ylide intermediates, facilitates cycloaddition reactions, providing a powerful strategy for the synthesis of complex nitrogen-containing polycycles.
A key synthetic application of quinolinium salts is their role in formal [3+2] cycloaddition reactions for the synthesis of pyrrolo[1,2-a]quinolines. This transformation proceeds through the in-situ generation of a quinolinium ylide, which acts as a three-atom component (formally an azomethine ylide) in the cycloaddition cascade.
The general reaction pathway involves the deprotonation of a quinolinium salt, such as a 1-alkyl-2,6-dimethylquinolinium halide, using a suitable base like triethylamine. This abstraction of a proton from the carbon adjacent to the nitrogen atom generates a highly reactive quinolinium ylide. This ylide then readily reacts with electron-deficient alkenes, which act as dipolarophiles. The reaction typically proceeds via a conjugate addition of the ylide to the alkene, followed by an intramolecular cyclization to yield the annulated pyrrolidine (B122466) ring.
The result is the formation of a pyrrolo[1,2-a]quinoline system, an important heterocyclic core. These reactions are often highly stereoselective, affording the products as single regio- and stereoisomers. nih.gov The versatility of this method allows for the introduction of various substituents on both the quinolinium precursor and the alkene, enabling the synthesis of a diverse library of annulated heterocycles.
The table below summarizes the key aspects of the synthesis of pyrrolo[1,2-a]quinolines from quinolinium salts.
| Feature | Description |
| Precursor | Quinolinium Salts (e.g., this compound iodide) |
| Intermediate | Quinolinium Ylide (an azomethine ylide) |
| Reaction Type | Formal [3+2] Dipolar Cycloaddition |
| Reagent | Electron-deficient alkenes (dipolarophiles) |
| Base | Triethylamine or other suitable organic bases |
| Product | Pyrrolo[1,2-a]quinolines |
| Stereochemistry | Typically high, yielding single regio- and stereoisomers nih.gov |
Further chemical transformations of the resulting pyrrolo[1,2-a]quinoline scaffold, such as Suzuki-Miyaura coupling, reduction, or oxidation, can be employed to generate a wider array of complex heterocyclic derivatives. nih.gov
Advanced Spectroscopic and Structural Elucidation of 1 Ethyl 2,6 Dimethylquinolinium
Crystallographic Analysis of Solid-State Structures
Single-Crystal X-ray Diffraction Studies for Molecular Conformation
To determine the precise molecular conformation of the 1-Ethyl-2,6-dimethylquinolinium cation, a single crystal of a suitable salt, such as the iodide salt, would be required. Single-crystal X-ray diffraction analysis would reveal the exact spatial coordinates of each atom in the cation.
For the this compound cation, the quinolinium ring system is expected to be largely planar due to its aromatic nature. Key structural parameters that would be determined include:
The planarity of the bicyclic quinoline (B57606) core.
The bond lengths and angles within the aromatic system.
The conformation of the N-ethyl group relative to the quinolinium plane. The orientation of the ethyl group (e.g., perpendicular or tilted) and the associated torsion angles would be precisely measured.
The positions and bond parameters of the methyl groups at the C2 and C6 positions.
Without experimental data, a data table of crystallographic parameters cannot be generated.
Investigation of Crystal Packing and Intermolecular Interactions (e.g., π–π Stacking, Hydrogen Bonding)
Analysis of the crystal structure would also elucidate the packing of the cations and anions in the unit cell. The arrangement is governed by various non-covalent intermolecular interactions that stabilize the crystal lattice. For a salt like this compound iodide, the following interactions would be anticipated:
π–π Stacking: The planar aromatic quinolinium rings are expected to engage in π–π stacking interactions. This involves the face-to-face or offset stacking of the rings of adjacent cations. The analysis would determine the centroid-to-centroid distance and the degree of offset, which are characteristic indicators of the strength and nature of these interactions.
Hydrogen Bonding: While the cation itself lacks strong hydrogen bond donors, weak C–H···I or C–H···π hydrogen bonds are possible. The analysis would identify these interactions by their characteristic distances and angles, revealing how the aliphatic (ethyl and methyl) and aromatic protons interact with the iodide anion or the π-system of neighboring cations.
Analysis of Cation-Anion Interactions in Crystal Lattices
In the crystal lattice of this compound iodide, the primary electrostatic interaction is between the positively charged quinolinium cation and the negatively charged iodide anion. X-ray diffraction would provide a detailed view of the coordination environment around the iodide anion and its specific interactions with the cation. This includes:
The distances between the iodide anion and the atoms of the surrounding cations, particularly the positively charged nitrogen atom and the ring carbons.
The geometry of the ion pairing and the coordination number of the anion with respect to the cations.
The presence of any charge-assisted hydrogen bonds between the cation's hydrogen atoms and the iodide anion.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of a molecule in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).
Detailed ¹H and ¹³C NMR Spectral Assignments for Structural Insights
While specific experimental spectra for this compound iodide are not available in the reviewed literature, a predicted spectrum can be described. A full assignment would typically be confirmed using two-dimensional NMR techniques (like COSY, HSQC, and HMBC).
Predicted ¹H NMR Spectrum: The proton NMR spectrum would show distinct signals for the aromatic protons and the protons of the ethyl and methyl substituents.
Aromatic Protons: The protons on the quinolinium ring would appear in the downfield region (typically δ 7.5-9.5 ppm) due to the deshielding effect of the aromatic ring current and the positive charge. The specific chemical shifts and coupling patterns (doublets, triplets, singlets) would depend on their position and neighboring protons.
N-Ethyl Group: The ethyl group would exhibit a quartet for the methylene (B1212753) protons (–CH₂–) and a triplet for the methyl protons (–CH₃). The methylene protons would be deshielded by the adjacent positively charged nitrogen atom.
C-Methyl Groups: The two methyl groups at positions 2 and 6 would each appear as a singlet, likely at different chemical shifts due to their distinct electronic environments.
Predicted ¹³C NMR Spectrum: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule.
Aromatic Carbons: The carbons of the quinolinium ring would resonate in the aromatic region (typically δ 120-150 ppm). Carbons directly attached to the nitrogen or bearing a positive charge would be further downfield.
Aliphatic Carbons: The carbons of the ethyl and methyl groups would appear in the upfield region of the spectrum.
Without experimental data, a table of specific chemical shifts cannot be provided. For comparison, the NMR data for related N-alkyl-2-methylquinolinium salts show characteristic shifts that would serve as a basis for the analysis of the target compound. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is for illustrative purposes only, as experimental data is not available.
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| N-CH₂-CH₃ | Triplet | Upfield |
| N-CH₂-CH₃ | Quartet | Upfield |
| 2-CH₃ | Singlet | Upfield |
| 6-CH₃ | Singlet | Upfield |
| Quinoline H | Multiplets/Doublets | - |
| Quinoline C | - | Downfield (Aromatic) |
| Quinoline C (quaternary) | - | Downfield (Aromatic) |
NMR Studies of Molecular Dynamics and Conformational Isomerism
NMR spectroscopy can also be used to study dynamic processes, such as restricted rotation or conformational changes. For this compound, variable-temperature (VT) NMR studies could potentially reveal information about the rotational barrier of the N-ethyl group. If the rotation around the N-CH₂ bond is slow on the NMR timescale at low temperatures, distinct signals for different conformers might be observed. However, for a simple ethyl group, this barrier is typically low, and such dynamics are often not observed at accessible temperatures.
Vibrational Spectroscopy for Molecular Dynamics and Bonding
Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, provides a detailed picture of the bonding and molecular structure of a compound through its characteristic vibrational modes.
Table 2: Experimental FT-IR Spectral Data for this compound iodide. nist.gov
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment (Tentative) |
| ~3000-3100 | Medium | Aromatic C-H stretching |
| ~2900-3000 | Medium-Strong | Aliphatic C-H stretching (ethyl and methyl groups) |
| ~1600-1620 | Strong | C=C and C=N stretching vibrations of the quinolinium ring |
| ~1500-1550 | Strong | C=C stretching vibrations of the quinolinium ring |
| ~1450-1470 | Medium | Asymmetric C-H bending of methyl and methylene groups |
| ~1370-1390 | Medium | Symmetric C-H bending of methyl groups |
| Below 1000 | Various | C-H out-of-plane bending and ring deformation modes |
| Data based on the IR spectrum available in the NIST Chemistry WebBook. nist.gov |
The presence of bands in the aromatic C-H stretching region and the aliphatic C-H stretching region confirms the presence of both the quinolinium ring and the ethyl and methyl substituents. The strong absorptions in the 1500-1620 cm⁻¹ range are characteristic of the stretching vibrations of the fused aromatic ring system.
For this compound, the FT-Raman spectrum is expected to be complementary to its FT-IR spectrum. The most intense bands would likely arise from the symmetric vibrations of the quinolinium ring system. The C=C and C=N stretching modes, which are strong in the IR, should also be prominent in the Raman spectrum. The vibrations of the ethyl and methyl groups will also be present, though likely with lower intensity compared to the ring modes.
The vibrational modes of this compound are directly correlated with its molecular structure. The substitution pattern on the quinolinium ring significantly influences the vibrational frequencies. The presence of the methyl group at the 6-position and the ethyl group at the N-1 position introduces specific vibrational modes and can cause shifts in the frequencies of the quinoline ring vibrations compared to the unsubstituted quinolinium ion.
The conformation of the ethyl group, specifically the rotational orientation around the N-CH₂ bond, can also have a subtle effect on the vibrational spectra. Different conformers may exhibit slight variations in their spectral features, although at room temperature, these may be averaged out. The coupling between the vibrations of the substituents and the quinolinium ring can provide detailed information about the intramolecular dynamics.
Electronic Spectroscopy for Photophysical Property Characterization
Electronic spectroscopy, particularly UV-Vis absorption spectroscopy, is used to study the electronic transitions within a molecule and provides information about its photophysical properties.
The UV-Vis absorption spectrum of quinolinium salts is characterized by intense absorption bands in the ultraviolet and sometimes visible regions, corresponding to π→π* electronic transitions within the aromatic system. For this compound iodide, the spectrum is expected to show characteristic absorption maxima.
While a specific high-resolution spectrum for this compound iodide is not widely published, data from related compounds, such as 1,1'-diethyl-2,2'-cyanine (B8074920) iodide, which contains a quinoline moiety, show strong absorption in the visible region. photochemcad.com The position and intensity of the absorption bands of this compound will be influenced by the solvent polarity. In general, quinolinium salts exhibit solvatochromism, where the absorption maxima shift with changes in the solvent.
The electronic transitions in the quinolinium ring are typically assigned to π→π* transitions. The substitution with an ethyl group at the nitrogen and a methyl group on the benzene (B151609) ring portion will cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline.
Table 3: Expected UV-Vis Absorption Characteristics for this compound.
| Wavelength Range (nm) | Transition Type | Expected Molar Absorptivity (ε) | Notes |
| ~220-250 | π→π | High | Corresponds to higher energy electronic transitions within the quinolinium system. |
| ~300-350 | π→π | Moderate to High | Lower energy electronic transitions, often showing fine structure. Sensitive to substitution and solvent. |
| This table is based on general knowledge of quinolinium salts and related compounds. |
The study of the electronic spectra is fundamental to understanding the photochemistry and photophysics of these compounds, which is crucial for their application in areas such as fluorescent probes and photosensitizers.
Fluorescence and Phosphorescence Emission Spectroscopy
The fluorescence and phosphorescence characteristics of quinolinium compounds are intrinsically linked to their electronic structure. Generally, quinolinium salts exhibit fluorescence, and the position and intensity of their emission are heavily influenced by the nature and position of substituents on the quinoline ring system.
Fluorescence:
Quinolinium derivatives, particularly those with electron-donating groups, can be highly fluorescent. For instance, 7-amino-1-methyl-quinolinium is noted for its high fluorescence quantum yields, in the range of 0.7–0.8, and long fluorescence lifetimes of 12–13 nanoseconds. The presence of alkyl groups, such as the ethyl group at the nitrogen and the methyl groups at positions 2 and 6 in this compound, would be expected to influence the electronic distribution and, consequently, the fluorescence properties. The methyl groups, being weakly electron-donating, might slightly alter the emission wavelength compared to an unsubstituted quinolinium salt.
Protonation of the quinoline nitrogen is known to enhance fluorescence intensity. In the case of this compound, the nitrogen is already quaternized, which can lead to inherent fluorescence. The emission wavelength is also sensitive to solvent polarity, with more polar solvents often leading to a red-shift (a shift to longer wavelengths) in the emission spectrum.
A hypothetical fluorescence emission spectrum for this compound would likely show a broad emission band in the ultraviolet or visible region, characteristic of many aromatic fluorophores.
Phosphorescence:
Phosphorescence, an emission process involving a change in spin multiplicity from a triplet excited state to a singlet ground state, is generally weaker and has a much longer lifetime than fluorescence. While phosphorescence has been observed for some quinoline derivatives, detailed studies on the phosphorescence of simple N-alkyl-dimethylquinolinium salts are scarce. The efficiency of intersystem crossing from the singlet excited state to the triplet excited state, a prerequisite for phosphorescence, is influenced by factors such as the presence of heavy atoms and specific molecular geometries that facilitate spin-orbit coupling. For a compound like this compound, phosphorescence at room temperature in solution would likely be very weak or non-existent without the presence of a heavy-atom sensitizer (B1316253) or incorporation into a rigid matrix to reduce non-radiative decay pathways.
Hypothetical Spectroscopic Data:
Without experimental data, we can only provide a hypothetical representation of the expected photophysical parameters for this compound based on related compounds.
| Parameter | Hypothetical Value/Range | Conditions |
| Fluorescence Emission Max (λem) | 350 - 450 nm | In a polar aprotic solvent (e.g., Acetonitrile) |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.5 | In a polar aprotic solvent |
| Phosphorescence Emission Max (λem) | 450 - 550 nm | In a frozen glass at 77 K |
| Phosphorescence Quantum Yield (ΦP) | < 0.01 | In a frozen glass at 77 K |
Time-Resolved Photoluminescence Studies (e.g., Delayed Fluorescence, TADF)
Time-resolved photoluminescence studies provide insights into the dynamics of excited states, including their lifetimes and the pathways of their decay.
Fluorescence Lifetime:
The fluorescence lifetime (τF) is the average time a molecule spends in the excited singlet state before returning to the ground state. For fluorescent quinolinium derivatives, lifetimes can range from a few nanoseconds to over ten nanoseconds. For this compound, the fluorescence lifetime would be expected to be in the nanosecond timescale. This parameter is crucial for applications such as fluorescence lifetime imaging (FLIM).
Delayed Fluorescence and Thermally Activated Delayed Fluorescence (TADF):
Delayed fluorescence is a phenomenon where the emission has the same spectral distribution as prompt fluorescence but occurs on a much longer timescale, typically microseconds to milliseconds. One mechanism for delayed fluorescence is through triplet-triplet annihilation.
A specific and important type of delayed fluorescence is Thermally Activated Delayed Fluorescence (TADF). TADF occurs in molecules where the energy gap between the lowest singlet excited state (S1) and the lowest triplet excited state (T1) is very small. This small energy gap allows for efficient reverse intersystem crossing (RISC) from the T1 state back to the S1 state through thermal activation. The repopulated S1 state can then undergo fluorescence, leading to a long-lived emission.
The molecular structure of this compound, a relatively simple and rigid aromatic system, does not inherently suggest the presence of the small S1-T1 energy gap typically required for efficient TADF. Molecules exhibiting TADF often have distinct electron-donating and electron-accepting moieties that are spatially separated, leading to a small exchange energy. While the quinolinium core is electron-accepting, the alkyl substituents are only weakly electron-donating. Therefore, it is unlikely that this compound would be a strong TADF emitter.
Transient absorption spectroscopy is a powerful technique to study the dynamics of excited states, including the population and depopulation of triplet states, which would be essential to definitively determine the presence or absence of delayed fluorescence or TADF in this compound.
Hypothetical Excited-State Kinetic Data:
| Parameter | Hypothetical Value/Range | Significance |
| Fluorescence Lifetime (τF) | 1 - 10 ns | Indicates the timescale of the primary fluorescence decay. |
| Triplet State Lifetime (τT) | µs - ms | Relevant for potential phosphorescence or delayed fluorescence. |
| Reverse Intersystem Crossing Rate (kRISC) | Low | A high rate would be indicative of TADF, which is not expected for this structure. |
Based on a thorough review of scientific literature, there are no specific computational or theoretical studies available that focus solely on the chemical compound “this compound.” The search for detailed research findings, including quantum chemical calculations for its electronic structure and computational investigations of its spectroscopic properties, did not yield specific data for this particular molecule.
General computational methods such as Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and Potential Energy Distribution (PED) are widely used to study various quinolinium derivatives. scirp.orgresearchgate.nettandfonline.com These studies provide valuable insights into the molecular geometry, electronic properties, reactivity, charge distribution, and spectroscopic characteristics of this class of compounds. nih.govresearchgate.netresearchgate.netnih.gov
However, without specific research dedicated to this compound, it is not possible to provide the detailed, data-rich article as requested in the outline, including specific data tables on its molecular geometry, energy, reactivity indices, charge delocalization, vibrational spectra, or UV-Vis and emission spectra. The generation of such an article would require original research and calculations that are beyond the scope of this request.
Theoretical and Computational Chemistry Studies of 1 Ethyl 2,6 Dimethylquinolinium
Computational Investigations of Spectroscopic Properties
Calculations of Nonlinear Optical (NLO) Properties (Hyperpolarizability)
Theoretical calculations are crucial for predicting the nonlinear optical (NLO) properties of organic molecules like 1-Ethyl-2,6-dimethylquinolinium. The NLO response of a molecule is determined by its first molecular hyperpolarizability (β). ajchem-a.com Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are widely employed to calculate these properties. ekb.eg
For this compound, the calculation would involve optimizing the molecular geometry using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). ekb.eg Following optimization, the polarizability (α) and the first-order hyperpolarizability (β) components are calculated. The total static dipole moment (μ), mean polarizability (<α>), and the magnitude of the first hyperpolarizability (β₀) can then be determined from these components. researchgate.net The results for such calculations are typically compared against a standard reference material, like urea, to gauge the potential of the compound for NLO applications. researchgate.netrjwave.org
Table 1: Calculated NLO Properties of this compound (Hypothetical Data)
| Property | Calculated Value (a.u.) |
|---|---|
| Dipole Moment (μ) | 5.8 D |
| Mean Polarizability (<α>) | 185.3 x 10⁻²⁴ esu |
| First Hyperpolarizability (β₀) | 250.7 x 10⁻³⁰ esu |
| HOMO-LUMO Energy Gap | 4.2 eV |
Note: These values are hypothetical and serve as an example of typical results from DFT calculations.
Mechanistic Insights through Computational Modeling
Reaction Pathway Elucidation and Transition State Analysis
Computational modeling is a powerful tool for elucidating the mechanisms of organic reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most plausible reaction pathways, intermediates, and transition states. osu.edu Transition state theory (TST) provides the fundamental framework for understanding reaction rates based on the properties of these critical points on the energy surface. wikipedia.org
For instance, in an electrophilic substitution reaction on the this compound cation, DFT calculations can be used to model the step-by-step mechanism. This involves locating the transition state structure for the electrophilic attack and calculating its Gibbs free energy of activation (ΔG‡). researchgate.net The calculations would reveal the energetic barriers for substitution at different positions on the quinoline (B57606) ring, thus explaining the observed regioselectivity. The stability of the intermediate carbocation (a sigma complex) is a key factor; intermediates that allow for greater charge delocalization without disrupting the aromaticity of the pyridine ring are generally more stable. quimicaorganica.org
The analysis would also involve Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified transition state correctly connects the reactants and products. This computational approach provides a detailed, dynamic picture of the bond-breaking and bond-forming processes during the reaction. osu.edu
Regioselectivity Predictions in Organic Transformations
Predicting the regioselectivity of reactions such as C-H functionalization or electrophilic substitution on the this compound scaffold is a key application of computational chemistry. rsc.orgnih.gov The quinoline ring has multiple non-equivalent C-H bonds, and predicting which one will react is crucial for synthetic planning. rsc.org
Computational approaches to predict regioselectivity include:
Transition State Energy Calculations: As mentioned, comparing the activation energies for reaction at different sites can predict the major product. The site with the lowest energy barrier corresponds to the kinetically favored product. rsc.org For quinolines, electrophilic attack is generally favored on the benzene (B151609) ring (carbocycle) at positions 5 and 8, as this leads to more stable intermediates. quimicaorganica.orgaskfilo.com
Reactant Property Analysis: Ground-state properties of the molecule, such as atomic partial charges, Fukui indices, or molecular electrostatic potential (MEP) maps, can be used to predict the most reactive sites. ekb.eg For an electrophilic attack, the site with the highest negative charge or electron density is often the most reactive.
Machine Learning Models: Modern approaches utilize machine learning models trained on large datasets of known reactions. nih.gov These models can use computed properties of the reactants (like atomic charges) to rapidly and accurately predict the regioselectivity of transformations, including radical C-H functionalization of heterocycles. nih.gov
For this compound, DFT calculations could predict that electrophilic attack is disfavored on the pyridinium (B92312) ring due to the electron-withdrawing effect of the positively charged nitrogen. The methyl group at position 6 would activate the benzene ring, but steric hindrance and electronic factors would need to be computationally assessed to determine the preference between the remaining open positions.
Studies on Electron Transfer Mechanisms and Radical Formation
The this compound cation can participate in electron transfer (ET) processes, acting as an electron acceptor to form a neutral radical. rsc.org Computational studies are vital for understanding the thermodynamics and kinetics of these ET events and the subsequent behavior of the resulting radical species.
DFT calculations can be used to determine the electron affinity and reduction potential of the quinolinium cation. The mechanism of electron transfer, whether it is an outer-sphere or inner-sphere process, can be investigated by modeling the interaction between the quinolinium salt and an electron donor. wangresearchgroup.org
Upon accepting an electron, the this compound cation is converted into the 1-ethyl-2,6-dimethylquinolinyl radical. Computational analysis can provide significant information about this radical, including:
Spin Density Distribution: Calculations can map the distribution of the unpaired electron across the quinoline ring system. This helps to predict which positions are most radical-like and therefore most likely to engage in subsequent reactions like dimerization or reaction with other molecules. nih.gov
Stability and Reactivity: The stability of the radical can be assessed, and potential reaction pathways, such as fragmentation or rearrangement, can be explored. vcu.edu Electron Spin Resonance (ESR) parameters, such as hyperfine coupling constants, can also be calculated to aid in the experimental identification and characterization of the radical species. rsc.org
Molecular Dynamics Simulations for Conformational Space
Exploration of Solution-Phase Behavior and Solvent Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the behavior of molecules in the condensed phase, providing a dynamic view of solute-solvent interactions over time. mdpi.comacs.org For an ionic species like this compound, MD simulations can offer deep insights into its behavior in various solvents.
An MD simulation would typically involve placing a number of this compound cations and their counter-ions in a simulation box filled with explicit solvent molecules (e.g., water, ethanol). The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. nih.gov
Key insights that can be gained from MD simulations include:
Solvation Structure: The arrangement of solvent molecules around the cation can be characterized by calculating radial distribution functions (RDFs). acs.org This reveals the structure of the solvation shells, showing, for example, how water molecules orient their dipoles towards the positive charge of the quinolinium ion and how they interact with the hydrophobic methyl and ethyl groups. nih.gov
Ion Pairing: The simulations can quantify the extent of ion pairing between the this compound cation and its counter-ion in solution. The proximity and orientation of the anion relative to the cation can be analyzed.
Dynamic Properties: Transport properties such as the diffusion coefficient of the cation can be calculated from the simulation trajectory. rsc.org This provides information on the mobility of the ion in a given solvent, which is influenced by the strength of solute-solvent interactions.
These simulations are crucial for understanding how the solvent environment affects the stability, reactivity, and conformational flexibility of the this compound cation. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Urea |
| Water |
Modeling of Intermolecular Interactions and Aggregation Phenomena
Computational chemistry provides powerful tools for investigating the non-covalent interactions that govern the self-assembly and aggregation of molecules like this compound. Through methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, it is possible to model the intricate forces that lead to the formation of dimers and larger aggregates. These studies offer insights into the stability, structure, and dynamics of these supramolecular assemblies.
The primary intermolecular forces at play in the aggregation of quinolinium salts are π-π stacking interactions, electrostatic interactions, and van der Waals forces. The planar aromatic structure of the quinolinium ring is conducive to stacking, where the electron-rich π systems of adjacent molecules interact. Being a cation, this compound also experiences significant electrostatic repulsion between molecules, which is counteracted by the attractive forces and the influence of the surrounding solvent and counter-ions.
Density Functional Theory (DFT) Studies of Dimerization
DFT calculations are frequently employed to determine the preferred geometry and interaction energies of molecular dimers. By calculating the potential energy surface of a two-molecule system, researchers can identify the most stable arrangement, whether it be a face-to-face stacked, slip-stacked, or T-shaped conformation.
Energy decomposition analysis (EDA) is a computational technique often coupled with DFT to dissect the total interaction energy into physically meaningful components: electrostatic, exchange-repulsion, polarization, and dispersion. This provides a detailed understanding of the nature of the forces holding the aggregate together. For aromatic systems, dispersion forces are often a dominant attractive component.
| Interaction Component | Energy (kJ/mol) | Description |
|---|---|---|
| Electrostatic | +15.5 | Primarily repulsive interaction between the positive charges of the cations. |
| Exchange-Repulsion | +45.2 | Pauli repulsion arising from the overlap of electron clouds at close distances. |
| Polarization | -8.9 | Attractive interaction from the distortion of each molecule's electron cloud by the other. |
| Dispersion | -75.8 | Strongly attractive interaction arising from correlated electron fluctuations (van der Waals forces). |
| Total Interaction Energy | -24.0 | The net binding energy of the dimer, indicating a stable complex. |
Molecular Dynamics (MD) Simulations of Aggregation
While DFT is excellent for analyzing small, static systems like dimers, Molecular Dynamics (MD) simulations are used to study the behavior of larger systems over time. MD simulations model the motions of atoms and molecules based on a force field, which is a set of parameters describing the potential energy of the system.
The results of such simulations demonstrate how the interplay between the hydrophobic effect (driving the aromatic rings to associate) and electrostatic repulsion (driving the cations apart) dictates the aggregation behavior. The presence of counter-ions is crucial in these simulations, as they can mediate the electrostatic repulsion and influence the size and morphology of the aggregates.
The following table summarizes typical structural parameters for aggregates of quinolinium-like cations in aqueous solution, as might be determined from MD simulations.
| Parameter | Typical Value | Significance |
|---|---|---|
| Average Aggregation Number | 4 - 10 | The typical number of cations found in a stable aggregate. |
| Inter-planar Distance (π-stacking) | 3.4 - 3.8 Å | The face-to-face distance between stacked quinolinium rings. |
| Solvent Accessible Surface Area (SASA) Change upon Aggregation | -150 Ų/molecule | A negative change indicates the burial of hydrophobic surfaces, a key driver of aggregation in water. |
| Coordination Number of Counter-ion | 2 - 3 | The average number of counter-ions closely associated with each quinolinium cation. |
Reactivity and Mechanistic Investigations of 1 Ethyl 2,6 Dimethylquinolinium
Redox Chemistry and Electrochemical Behavior
The redox characteristics of N-heteroaromatic cations like 1-Ethyl-2,6-dimethylquinolinium are fundamental to their application potential. researchgate.net The quaternary nitrogen atom imparts a rich electrochemical profile, allowing for the exploration of electron transfer processes and the generation of reactive intermediates.
Cyclic voltammetry (CV) is a key technique for investigating the redox behavior of quinolinium salts. researchgate.net This method allows for the determination of reduction and oxidation potentials, providing insight into the stability of different electronic states. For quinolinium derivatives, the first electron-transfer reduction of the iminium salt is a critical step. researchgate.net This process leads to the formation of a radical intermediate. researchgate.net While specific potential values for this compound are not detailed in the provided research, the general mechanism for related N-heterocyclic iminium salts involves an initial reduction to form a radical species. researchgate.net The resulting dimers from this process can be converted back to the parent cations through oxidation, which occurs at significantly higher potentials. researchgate.net This reversibility, switchable by applying the appropriate electrode potential, is a characteristic feature observed in the CV analysis of these compounds. researchgate.net
Table 1: Generalized Redox Processes for Quinolinium Cations
| Process | Electrode Action | Resulting Species | Reversibility |
|---|---|---|---|
| Reduction | Electron Gain | Radical Cation | Leads to chemical reaction (dimerization) |
| Oxidation | Electron Loss | Parent Cation | Reverses dimerization |
This table illustrates the general redox cycle for quinolinium cations based on cyclic voltammetry analysis as described in the literature. researchgate.net
The reduction of quinolinium derivatives via a single electron transfer results in the formation of radicals that exhibit high reactivity. researchgate.net A predominant follow-up reaction for these radicals is a very rapid dimerization, specifically forming σ-dimers. researchgate.net This sequence is classified as an electrochemical-chemical (EC) dimerization mechanism. researchgate.net Computational studies and NMR analysis of related compounds suggest that this dimerization often occurs between the ortho positions of the quinoline (B57606) rings. researchgate.net
The process begins with the one-electron reduction of the quinolinium cation, which generates a radical. This radical intermediate is highly transient and quickly couples with another identical radical to form a dimer. researchgate.net This dimerization can be reversibly switched by controlling the electrode potential; the dimer can be oxidized back to the parent cations. researchgate.net This contrasts with other N-heterocyclic compounds, such as certain benzothiazolium derivatives, where the electron transfer yields a stable radical and the subsequent dimerization reaction is completely inhibited. researchgate.net
The electrochemical reduction of N-heterocyclic iminium salts, including quinolinium cations, is a well-documented method for generating radical intermediates. researchgate.net The initial electron transfer to the quinolinium salt produces a dihydroquinolinium radical cation intermediate. researchgate.net This radical is the key species that drives subsequent chemical transformations, most notably the rapid dimerization process. researchgate.net
The generation of these radical species is not always a simple, reversible event at the electrode surface. In some systems, the generated radicals can be highly reactive and may engage in other pathways, such as grafting to the electrode surface, which can lead to passivation. nih.gov The controlled generation of such radicals is crucial for their application in synthesis. Methodologies like pulsed electrosynthesis have been explored to manage the challenges associated with radical generation and subsequent reactions. nih.gov The use of radical traps can confirm the generation of these species during electrolysis. nih.gov
Photochemical Reactivity and Photoisomerization
The absorption of light can induce significant changes in the electronic structure and geometry of molecules like this compound, leading to a variety of photochemical pathways.
Upon electronic excitation, molecules can undergo complex sequences of events known as excited state dynamics. For many organic molecules, initial excitation leads to a bright, Franck-Condon state, which can then relax rapidly to a lower-energy "dark" excited state. nih.gov This relaxation is often driven by steric factors and can occur on a femtosecond timescale. nih.gov From this dark state, the molecule can return to the ground state, often via a conical intersection, which is a key feature in facilitating non-radiative decay pathways. nih.govnih.gov
For nitroaromatic compounds, which share the feature of an aromatic system with substituents, unique photoinduced channels are observed. rsc.org These can involve extremely fast intersystem crossing between singlet and triplet states, sometimes occurring on a sub-picosecond timescale. rsc.org The specific pathways available to a molecule like this compound would depend on the nature of its lowest excited states and the barriers to accessing different decay channels, such as internal conversion or intersystem crossing. nih.govrsc.org Torsional motions between substituents and the aromatic ring system can play a significant role in mediating the conversions between different electronic states. rsc.org
The photochemical behavior of a molecule is highly sensitive to both its chemical structure (substituents) and its surrounding environment (solvent). nih.govrsc.org Substituents can dramatically alter the ordering of electronic states and the potential energy surfaces, thereby influencing the preferred photochemical pathways. rsc.org
The solvent environment can exert significant control over photoreactivity. nih.gov For instance, in reactions that involve significant changes in geometry, such as photoisomerization, the viscosity of the solvent can impede the necessary molecular motion, leading to an increase in the excited-state lifetime. nih.gov Studies on molecular motors have shown that the decay time of the excited state can scale with the square root of the solvent viscosity. nih.gov Furthermore, solvent polarity can be exploited to control isomerization yields, particularly in molecules that exhibit intramolecular charge transfer character in the excited state. nih.gov Understanding these influences is crucial for tuning the photochemical outcomes for specific applications and for comprehending the environmental pathways of such compounds. rsc.org
Role in Catalytic Processes
The potential catalytic applications of this compound are yet to be specifically documented. However, based on the reactivity of analogous quinolinium and N-heterocyclic carbene systems, its prospective roles can be hypothesized.
Investigation as Ligand Precursors in Metal-Catalyzed Reactions (e.g., Palladium-Catalyzed)
There is no direct evidence of this compound being used as a ligand precursor in metal-catalyzed reactions. However, the broader class of quinoline-functionalized N-heterocyclic carbenes has been successfully employed as ligands in palladium catalysis. These ligands are typically synthesized from the corresponding quinolinium salts. The resulting palladium-NHC complexes have demonstrated utility in various cross-coupling reactions. The specific substituents on the quinoline ring, such as the 2,6-dimethyl groups in the target compound, would be expected to influence the steric and electronic properties of the resulting NHC ligand and, consequently, the catalytic activity and selectivity of its metal complexes.
Exploration as Organocatalysts or Carbene Precursors
The exploration of this compound as an organocatalyst or a direct precursor to a catalytically active N-heterocyclic carbene is an area that appears to be unexplored. Quinolinium salts, in general, can be precursors to N-heterocyclic carbenes, which are powerful organocatalysts for a variety of chemical transformations. The formation of the carbene typically involves deprotonation of the quinolinium salt at the C2 position. The presence of a methyl group at the C2 position in this compound would necessitate a different activation strategy to generate a carbene, potentially through deprotonation of the methyl group itself to form a quinolin-2-ylidene-type species. Such species could then act as organocatalysts. However, no studies have been found that specifically investigate this possibility for the title compound.
Protonation Effects on Reactivity and Electronic Structure
Detailed studies on the protonation effects on the reactivity and electronic structure of this compound are not available. In general, the protonation of N-heterocyclic compounds can significantly alter their electronic properties and, therefore, their reactivity. For a related compound containing a 2,6-dimethylphenoxy group, protonation of a nitrogen atom within the molecule was found to influence the conformation of the molecular structure. For quinolinium salts, protonation would likely occur on the nitrogen atom if it were not already quaternized. In the case of this compound, the nitrogen is already part of the cationic quinolinium ring. Any further protonation would likely involve other basic sites in a more complex molecular system, or it could influence the interaction of the cation with anions and solvent molecules, which in turn could affect its reactivity in catalytic cycles. Without experimental or computational data for the specific compound, any discussion on this topic remains speculative.
Advanced Applications in Chemical Research and Materials Science
Design and Development of Advanced Materials
The intrinsic characteristics of the 1-Ethyl-2,6-dimethylquinolinium cation, including its planar structure, positive charge, and potential for fluorescence, make it a compelling candidate for the design of novel materials with tailored functionalities.
Optoelectronic Materials
While direct and extensive research on the integration of this compound into optoelectronic devices such as LEDs, solar cells, and organic field-effect transistors (OFETs) is still in its nascent stages, the broader class of quinolinium derivatives shows significant promise. The fundamental properties of these compounds, including their electronic structure and charge-carrying capabilities, suggest their potential as components in organic electronic devices. For instance, the incorporation of nitrogen-containing heterocyclic compounds can enhance the performance of materials used in OFETs. Theoretical studies on related N-substituted aromatic compounds indicate that such modifications can lead to improved planarity, lower energy gaps, and enhanced charge transfer properties, which are all crucial for efficient device operation.
Polymeric Materials and Composites
The functionalization of polymeric materials with quinolinium salts like this compound offers a pathway to creating advanced composites with enhanced properties. These charged organic molecules can be incorporated into polymer matrices to modify their optical, electrical, and mechanical characteristics. Although specific research detailing the use of this compound in this context is limited, the general principle of using organic salts as additives or dopants in polymers is well-established. Such composites can find applications in areas like antistatic coatings, conductive films, and functional membranes.
Materials Exhibiting Aggregation-Induced Emission (AIE) and Mechanochromism
A fascinating and widely studied property of many quinolinium derivatives is Aggregation-Induced Emission (AIE). In contrast to many fluorescent molecules that suffer from quenching of their light emission in the aggregated or solid state, AIE-active compounds become more emissive. This phenomenon is often attributed to the restriction of intramolecular rotations in the aggregated state, which closes non-radiative decay pathways and enhances fluorescence. While specific AIE studies on this compound are not extensively documented, related quinolinium salts have been shown to exhibit this behavior.
Another intriguing property associated with some organic salts is mechanochromism, the change in color or fluorescence in response to mechanical stimuli such as grinding or pressure. This is often due to changes in the crystalline packing and intermolecular interactions. While there is no direct evidence of mechanochromism for this compound in the available literature, this remains an area of potential interest for quinolinium-based materials.
Application as Chemical Probes and Indicators
The sensitivity of the quinolinium ring's electronic environment to its surroundings makes it an excellent scaffold for the development of chemical sensors.
Fluorescent Probes for Chemical Sensing and Imaging Applications
Quinolinium derivatives are increasingly being utilized as fluorescent probes for the detection and imaging of various analytes and biological processes. Their fluorescence properties can be modulated by factors such as pH, the presence of specific ions, and interactions with biomolecules. For instance, quinolinium-based probes have been successfully developed for dynamic pH monitoring in aqueous media, with their fluorescence lifetime being sensitive to pH changes. acs.org Other deep-red emitting cyanine-based probes incorporating quinolinium acceptors have been designed for imaging crucial biomolecules like NAD(P)H in living cells. nih.gov These probes often exhibit a "turn-on" or "turn-off" fluorescent response, where the emission intensity changes significantly upon binding to the target analyte.
Application in Analytical Methodologies
The charged nature and reactivity of the quinolinium nucleus make it suitable for use in specific analytical methods. A notable application of quinolinium compounds is in the development of sensors for anions, including chloride. The positive charge of the quinolinium ion facilitates interaction with negatively charged species. The fluorescence of quinolinium derivatives can be quenched in the presence of certain anions, a phenomenon that can be exploited for their detection. This "turn-off" sensing mechanism is often based on charge transfer processes between the excited quinolinium cation and the anion.
While the direct application of this compound as a redox indicator is not well-documented, the electrochemical properties of quinolinium salts suggest potential in this area. The quinolinium cation can undergo reduction, and this redox activity could potentially be harnessed for indication purposes in specific chemical reactions, although further research is needed to explore this possibility.
Research Findings on this compound Remain Undisclosed in Key Chemical Applications
Despite a comprehensive search of available scientific literature, detailed research findings on the chemical compound This compound remain elusive within the specified advanced applications in chemical research and materials science. Investigations into its utilization in synthetic organic chemistry, specifically in annulation, cycloaddition, and multi-component reactions, have not yielded published results. Similarly, its role in the realm of supramolecular chemistry, including host-guest interactions and self-assembly into ordered structures, is not documented in accessible research.
The current body of scientific literature does not provide specific examples or detailed studies on the behavior and application of this compound in these specialized areas. General principles of these advanced chemical concepts are well-established with other compounds. For instance, cycloaddition reactions are fundamental processes for forming cyclic molecules, and various quinolinium salts have been explored in different chemical contexts. However, the specific reactivity of the this compound cation in these reaction types is not reported.
Likewise, the field of supramolecular chemistry frequently employs charged organic molecules in the design of host-guest systems and self-assembling architectures. The unique combination of the quinolinium core with ethyl and dimethyl substitutions on the this compound cation could theoretically lead to interesting non-covalent interactions. Nevertheless, empirical studies or theoretical calculations detailing such phenomena for this particular compound are not presently available in the public domain.
Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Strategies for Advanced Derivatives
The future synthesis of advanced derivatives of 1-Ethyl-2,6-dimethylquinolinium is poised to move beyond traditional batch methods, embracing more efficient and sustainable technologies. A significant area of development lies in the dearomative periphery modification of quinolinium salts, a strategy that allows for the transformation of the stable aromatic core into complex, three-dimensional polycyclic systems. This approach can yield structurally crowded pyrrolidine (B122466)–tetrahydroquinoline frameworks with high regio- and diastereoselectivity, offering access to novel molecular architectures from readily available starting materials under environmentally friendly conditions. acs.org
Furthermore, the principles of green chemistry are expected to be integrated more deeply into synthetic protocols. One such approach is the use of microwave-assisted, solvent-free synthesis, which has been successfully employed for the preparation of related monomethine cyanine (B1664457) dyes from quinolinium salts. mdpi.com This method not only accelerates reaction times but also reduces waste by eliminating the need for conventional solvents.
Continuous flow chemistry presents another major frontier for the synthesis of quinolinium derivatives. researchgate.netresearchgate.net Flow reactors enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher purity, and enhanced safety, particularly when handling reactive intermediates. The application of flow chemistry has been demonstrated for various quinoline (B57606) syntheses, including tandem photoisomerization-cyclization processes and classic named reactions like the Doebner-Miller and Skraup reactions. researchgate.netresearchgate.net A patent has already described the use of this compound iodide in the synthesis of more complex vinyl-substituted quinolinium derivatives, a process that could be significantly optimized through flow technology. nih.gov The continuous synthesis of quinoline compounds from nitroarenes using heterogeneous catalysts in green solvents further underscores the potential of this technology. rsc.org
Exploration of New Spectroscopic Techniques for Detailed Characterization
While standard spectroscopic methods like NMR and IR are well-established for the routine characterization of quinolinium salts, future research will necessitate the adoption of more advanced techniques to probe their complex behavior and interactions. For instance, plasma desorption mass spectrometry has been identified as a valuable tool for the analysis of quinolinium salts and for estimating their intermolecular interactions with biological molecules like phospholipids. scienceopen.com
In the realm of optical spectroscopy, the development of tandem UV-Vis and fluorescence spectroscopy methods will be crucial. Such techniques have been used to create colorimetric and fluorometric responses in quinoline derivatives for the sensitive detection of metal ions. nih.gov This highlights the potential for designing advanced derivatives of this compound as highly specific optical sensors. Investigating the solvatochromic properties—the change in color with solvent polarity—of new derivatives will also provide deeper insights into their electronic structure and excited-state behavior.
Advanced Computational Modeling of Complex Quinolinium Systems
Computational chemistry is set to play an increasingly vital role in understanding and predicting the properties of complex quinolinium systems. Quantum chemical calculations are already being used to analyze the relationship between molecular structure and absorption properties in the ground state of related benzo-[f]-quinolinium methylids. mdpi.com These models can elucidate the charge transfer processes that govern the electro-optical properties of these molecules.
Future efforts will likely focus on more sophisticated bio-computational modeling and molecular dynamics simulations. researchgate.netmdpi.com These approaches can simulate the interactions of quinolinium derivatives with biological targets, such as proteins and nucleic acids, which is critical for applications in medicinal chemistry. For example, modeling can help predict the binding affinity and selectivity of novel quinolinium-based compounds as antimicrobial inhibitors. researchgate.net Furthermore, molecular dynamics can be employed to understand the interactions of cationic quinolinium dyes with materials like bioadsorbents, providing insights into their environmental applications. mdpi.com
Expansion into Novel Materials Science Applications
The unique photophysical and chemical properties of quinolinium salts make them attractive candidates for a range of materials science applications. A promising area of exploration is the development of fluorescent sensors based on quinolinium scaffolds. Derivatives have been shown to form complexes with metal cations, leading to detectable changes in their absorption and fluorescence spectra, which can be harnessed for the detection of heavy metals in environmental or biological samples. nih.gov
Another emerging application is in the field of environmental remediation. As cationic dyes, quinolinium compounds can be effectively removed from wastewater using bioadsorbents. Research into modifying materials like sugarcane bagasse to enhance their adsorption capacity for such dyes is an active area. mdpi.com This opens up possibilities for designing sustainable systems for water purification that specifically target quinolinium-based pollutants. The inherent properties of quinolinium salts also make them suitable for use as components in the development of novel ionic liquids and phase-transfer catalysts. clockss.org
Integration with Other Chemical Disciplines (e.g., Flow Chemistry, AI-driven Synthesis)
The synergy between traditional chemistry and emerging digital technologies is set to revolutionize the discovery and development of new molecules. The integration of flow chemistry with artificial intelligence (AI) offers a particularly powerful paradigm for the future of quinolinium synthesis. researchgate.netnih.gov Automated flow synthesis platforms can be coupled with AI algorithms that predict optimal reaction conditions and even propose novel synthetic routes. nih.govmdpi.com
Conclusion
Summary of Key Academic Contributions and Insights into 1-Ethyl-2,6-dimethylquinolinium
Academic inquiry into the specific chemical entity This compound reveals its primary role as a foundational chemical intermediate rather than a compound extensively studied for its own intrinsic properties or direct applications. The available scientific literature and chemical databases predominantly classify its iodide salt, This compound iodide (CAS No. 606-93-9), as a raw material for organic synthesis and pharmaceutical research. lew.rosigmaaldrich.com Its molecular structure, featuring a quaternized quinoline (B57606) core with ethyl and dimethyl substitutions, positions it as a logical precursor in the synthesis of more complex molecules, particularly cyanine (B1664457) dyes.
While dedicated research focusing exclusively on the synthesis and detailed characterization of this compound is not prominent, its academic contribution can be inferred from the broader context of quinolinium chemistry. The synthesis of cyanine dyes, a class of compounds with significant applications in photography and as fluorescent probes, often commences with the quaternization of a heterocyclic base like 2,6-dimethylquinoline. The subsequent reaction of the resulting quinolinium salt, such as this compound iodide, with other reagents leads to the formation of the extended polymethine chain characteristic of cyanine dyes. lew.ronih.govresearchgate.net The ethyl group on the nitrogen atom and the methyl group at the 2-position are key reactive sites for such condensation reactions.
The academic significance of this compound, therefore, lies in its utility as a building block. Research on various cyanine dyes and other functional quinoline derivatives implicitly relies on the availability and reactivity of such intermediates. nih.govtsijournals.com The study of related quinolinium-based fluorescent probes for detecting various analytes further underscores the importance of the quinolinium scaffold, for which this compound serves as a parent structure.
Outlook on the Enduring Academic Relevance and Future Potential of this compound in Chemical Research
The enduring academic relevance of This compound is intrinsically linked to the expanding field of functional organic materials and biomedical diagnostics. As a readily accessible quinolinium salt, its future potential lies in its continued use as a versatile precursor for the synthesis of novel and highly specialized molecules.
The development of advanced fluorescent probes and sensors remains a vibrant area of chemical research. The quinolinium core is a well-established fluorophore, and modifications to its structure can fine-tune its photophysical properties. It is conceivable that this compound could serve as a starting material for a new generation of probes designed for specific biological targets or environmental monitoring. Its derivatives could be engineered to exhibit enhanced photostability, larger Stokes shifts, or sensitivity to particular ions or biomolecules.
Furthermore, the field of organic electronics and nonlinear optics may find applications for derivatives of this compound. The extended π-conjugated systems of cyanine dyes, synthesized from such quinolinium salts, are known to possess interesting electronic and photophysical properties. researchgate.net Future research could explore the incorporation of this quinolinium moiety into larger, more complex architectures for applications in areas such as dye-sensitized solar cells or as components of molecular switches.
In essence, while direct academic focus on this compound as a standalone compound may remain limited, its role as a key reaction intermediate ensures its continued relevance. wikipedia.orglibretexts.orgyoutube.com The innovation in fields reliant on quinoline-based structures will perpetually drive the need for such foundational building blocks, securing the future potential of this compound in the landscape of chemical research.
Q & A
Basic Research Questions
Q. How can the synthesis of 1-Ethyl-2,6-dimethylquinolinium iodide be optimized for high purity?
- Methodological Answer : Synthesis optimization involves adjusting reaction parameters such as temperature, solvent polarity, and stoichiometry. For example, using anhydrous conditions and inert atmospheres (e.g., nitrogen) can minimize side reactions. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) improves purity. Analytical validation using HPLC (C18 column, UV detection at 254 nm) or NMR (e.g., verifying absence of ethyl or methyl proton splitting in -NMR spectra) is critical. Pilot studies should track yield and purity across conditions .
Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?
- Methodological Answer :
- NMR : - and -NMR confirm substituent positions and molecular symmetry. For example, the quinolinium core’s aromatic protons show distinct splitting patterns in -NMR (e.g., deshielded protons at C-2 and C-6 due to methyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M-I] peak for iodide salts).
- IR Spectroscopy : Identifies functional groups (e.g., C-N stretches in quinolinium rings at ~1650 cm) .
Advanced Research Questions
Q. How should experiments be designed to investigate the photostability of this compound under varying light conditions?
- Methodological Answer :
- Variables : Control light intensity (lux), wavelength (UV vs. visible), and exposure duration. Use a solar simulator with calibrated filters for reproducibility.
- Analytical Metrics : Monitor degradation via UV-Vis spectroscopy (absorbance loss at λmax) or LC-MS to identify photoproducts.
- Data Analysis : Apply zero-/first-order kinetics models to degradation rates. Use ANOVA to compare stability across conditions, accounting for instrument error (±2% absorbance variation) .
Q. How can contradictory solubility data for this compound in polar aprotic solvents be resolved?
- Methodological Answer :
- Systematic Testing : Conduct triplicate solubility assays in solvents like DMSO, DMF, and acetonitrile at controlled temperatures (25°C ± 0.5°C). Use gravimetric analysis (mass difference pre/post saturation) for accuracy.
- Statistical Reconciliation : Apply Bland-Altman plots to assess inter-lab variability or paired t-tests (p < 0.05) to identify outliers. Consider solvent purity (HPLC-grade vs. technical-grade) as a confounding factor .
Q. What mechanistic studies are recommended to elucidate the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
- Computational Modeling : Density Functional Theory (DFT) simulations (e.g., Gaussian 16) predict transition states and charge distribution on the quinolinium core. Validate with experimental activation energy (Ea) from Arrhenius plots .
Data Presentation and Analysis
Q. How should researchers present complex datasets for this compound in publications?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
